molecular formula C15H16O2 B8311413 1-(3-Phenoxyphenyl)-1-propanol

1-(3-Phenoxyphenyl)-1-propanol

Cat. No.: B8311413
M. Wt: 228.29 g/mol
InChI Key: LVVBLLMTTSITEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenoxyphenyl)-1-propanol is a secondary alcohol featuring a phenoxy-substituted phenyl group at the 3-position of the propanol backbone. These compounds are typically utilized in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. For instance, derivatives like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) exhibit biological activity, such as inhibiting glycosphingolipid biosynthesis and enhancing chemosensitivity in cancer cells .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(3-phenoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H16O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3

InChI Key

LVVBLLMTTSITEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence physicochemical and biological properties:

Compound Substituent Key Characteristics
1-(3-Phenoxyphenyl)-1-propanol 3-phenoxy Likely moderate hydrophobicity; phenoxy group may enhance stability and π-π interactions.
1-(4-Methoxyphenyl)-1-propanol 4-methoxy Classified as Cramer class II (moderate toxicity risk) . Methoxy group increases electron density.
1-(3-Chlorophenyl)-1-propanol 3-chloro Electron-withdrawing Cl may reduce reaction rates with electrophiles (e.g., ozone) compared to electron-rich analogs.
1-(4-Fluorophenyl)-1-propanol 4-fluoro Fluorine’s electronegativity may enhance metabolic stability; used in pharmaceutical intermediates .
2-Propanol N/A (primary alcohol) Higher reactivity with ozone (rate constant: 2.7±0.1 M⁻¹s⁻¹) compared to 1-propanol (0.64±0.02 M⁻¹s⁻¹) .

Reaction Kinetics with Ozone

Comparative studies of 1-propanol and 2-propanol in aqueous ozone systems reveal distinct pathways:

  • 1-Propanol/Ozone System: Dominant pathway: Hydride transfer (60% propionaldehyde yield). Secondary products: Propionic acid (27.4%), acetaldehyde (4.9%), and hydroxyl radicals (9.8%) . Rate constant: 0.64±0.02 M⁻¹s⁻¹ at pH 7, 23°C .
  • 2-Propanol/Ozone System: Higher carbonyl yield: 87% acetone formation. Rate constant: 2.7±0.1 M⁻¹s⁻¹ (fourfold faster than 1-propanol) .

Mechanistic Insight: The lower reactivity of 1-propanol is attributed to steric and electronic effects, favoring hydride transfer over insertion or H-abstraction pathways .

Toxicity and Regulatory Classifications

  • 1-(4-Methoxyphenyl)-1-propanol: Classified as Cramer class II (moderate toxicity), requiring stricter safety protocols .
  • PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): Exhibits low cytotoxicity at non-effective doses but synergizes with chemotherapeutics like Taxol, suggesting context-dependent toxicity .

Data Tables

Table 1: Reaction Kinetics of Propanol Derivatives with Ozone

Compound Rate Constant (M⁻¹s⁻¹) Primary Product (Yield) Secondary Products (Yields)
1-Propanol 0.64±0.02 Propionaldehyde (60±3%) Propionic acid (27.4%), H₂O₂ (11.1%)
2-Propanol 2.7±0.1 Acetone (87%) Acetic acid, CO₂

Table 2: Toxicity and Regulatory Profiles

Compound Cramer Class Key Toxicity Notes
1-(4-Methoxyphenyl)-1-propanol II Moderate risk; requires read-across assessment.
PDMP N/A Low cytotoxicity alone; synergistic effects.

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